2-[(4,6-dimethylpyrimidin-5-yl)oxy]acetic acid
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Overview
Description
2-[(4,6-dimethylpyrimidin-5-yl)oxy]acetic acid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an acetic acid moiety linked through an oxygen atom at position 5 of the pyrimidine ring . It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-[(4,6-dimethylpyrimidin-5-yl)oxy]acetic acid typically involves the reaction of 4,6-dimethylpyrimidine-5-ol with chloroacetic acid under basic conditions . The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the chloroacetic acid, forming the desired product.
Chemical Reactions Analysis
2-[(4,6-dimethylpyrimidin-5-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-5-yl)oxy]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
2-[(4,6-dimethylpyrimidin-5-yl)oxy]acetic acid can be compared with other pyrimidine derivatives, such as:
4,6-dimethylpyrimidine-5-ol: The precursor to the compound, which lacks the acetic acid moiety.
2,4-dimethylpyrimidine: A similar compound with methyl groups at different positions on the pyrimidine ring.
5-hydroxy-2,4-dimethylpyrimidine: A compound with a hydroxyl group at position 5 instead of the acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
192725-64-7 |
---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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